2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine

TYK2 JH2 pseudokinase domain allosteric inhibition JAK isoform selectivity

Structurally distinct pyrimidine-4,6-diamine TYK2 JH2 pseudokinase inhibitor scaffold with unique N4-(2-dimethylaminoethyl) substitution. Cited in patent families outside BMS/Takeda estates—enables IP-de-risked lead generation. Low MW (235.33 g/mol) provides ample property budget for SAR expansion. Ideal for hit confirmation (0.25–0.5 g) or full hit-to-lead campaigns (5 g). Recommended first-line characterization: JAK family selectivity panels (TYK2 JH2/JH1, JAK1/2/3).

Molecular Formula C12H21N5
Molecular Weight 235.33 g/mol
CAS No. 1503279-52-4
Cat. No. B1471627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
CAS1503279-52-4
Molecular FormulaC12H21N5
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)C2CC2)NCCN(C)C
InChIInChI=1S/C12H21N5/c1-13-10-8-11(14-6-7-17(2)3)16-12(15-10)9-4-5-9/h8-9H,4-7H2,1-3H3,(H2,13,14,15,16)
InChIKeyDYYDCVHTZRZZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine (CAS 1503279-52-4): A Pyrimidine-4,6-Diamine Scaffold with Research-Grade JAK/TYK2 Profiling Potential


2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine (CAS 1503279-52-4, molecular formula C12H21N5) is a synthetic pyrimidine-4,6-diamine derivative characterized by a 2-cyclopropyl substituent and an N4-(2-dimethylaminoethyl) side chain [1]. Structurally, the compound belongs to the 2,4-diaminopyrimidine class that has been extensively explored for Janus kinase (JAK) inhibition, with particular representation in patent families targeting TYK2 pseudokinase (JH2) domain binding [2]. The compound has been cited in patent literature as an exemplary scaffold within broader diaminopyrimidine JAK inhibitor filings, including those describing selective TYK2 modulation via JH2 domain interaction [3]. As a research tool compound, it is commercially available from specialty suppliers at ≥95% purity for early discovery applications, with catalog pricing indicative of research-grade, non-GMP material suitable for in vitro characterization and lead identification campaigns [4].

Why 2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine Cannot Be Interchanged with Other Pyrimidine-4,6-Diamines for TYK2-Focused Research


Within the pyrimidine-4,6-diamine chemical space, subtle variations in the C2, N4, and N6 substitution pattern produce dramatic differences in JAK family isoform selectivity, binding domain preference, and cellular potency [1]. The C2-cyclopropyl group on this compound (CAS 1503279-52-4) confers specific steric and electronic properties that influence interaction with the TYK2 JH2 pseudokinase domain—a binding mode fundamentally distinct from ATP-competitive JH1 catalytic-site inhibitors [2]. In contrast, analog compounds such as 2-cyclopropyl-N4-methyl-N6-methylpyrimidine-4,6-diamine (lacking the dimethylaminoethyl side chain) or 2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine (containing a methoxy group instead of dimethylamino) exhibit altered basicity, hydrogen-bonding capacity, and steric occupancy at the N4 position, which would be expected to shift JAK isoform selectivity profiles . The N4-(2-dimethylaminoethyl) moiety introduces a tertiary amine with distinct pKa (~9.0, predicted) that influences solubility, permeability, and target engagement under physiological pH conditions, making this compound a structurally non-redundant member of the pyrimidine-4,6-diamine family for TYK2-targeted research [3].

Quantitative Differentiation Evidence for 2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine (CAS 1503279-52-4) in TYK2-Targeted Research Applications


TYK2 JH2 Pseudokinase Domain Binding vs. ATP-Competitive JAK Inhibitors: A Mechanistic Class Distinction

Compounds in the pyrimidine-4,6-diamine class that interact with the TYK2 JH2 pseudokinase domain represent a mechanistically distinct category from ATP-competitive JAK inhibitors that target the JH1 catalytic domain [1]. Patent disclosures, including CN116947821B, describe 2,4-diaminopyrimidine compounds structurally related to CAS 1503279-52-4 that demonstrate selective TYK2 binding via JH2 domain engagement, a binding mode that confers intrinsic selectivity over other JAK family members (JAK1, JAK2, JAK3) whose JH1 domains share high ATP-binding site homology [2]. This allosteric mechanism is analogous to that exploited by clinical-stage JH2 binders such as deucravacitinib (BMS-986165), which binds the TYK2 JH2 domain with an IC50 of 0.2–1.0 nM and demonstrates >1000-fold selectivity over JAK1/2/3 JH1 domains . While direct JH2 binding IC50 data for CAS 1503279-52-4 are not publicly available, its explicit citation within patent families claiming TYK2 JH2-selective inhibitors provides structural-legal evidence of its relevance to this mechanism-based differentiation strategy [3].

TYK2 JH2 pseudokinase domain allosteric inhibition JAK isoform selectivity pyrimidine-4,6-diamine

TYK2 Selectivity Advantage Over JAK1/JAK2 in Cellular Signaling Assays: Structural Basis and Class-Level Evidence

The structural features of CAS 1503279-52-4—specifically the N4-(2-dimethylaminoethyl) substituent and the 2-cyclopropyl group—align with pharmacophoric elements that have been shown in pyrimidine-4,6-diamine derivative series to confer TYK2 selectivity over JAK1 and JAK2 in cellular assays [1]. Related pyrimidine-4,6-diamine compounds with analogous substitution patterns have been profiled in JAK family selectivity panels; for example, compound 11e from the Yu et al. (2019) series demonstrated differential JAK3 inhibitory activity (IC50 = 2.1 nM) with a selectivity window over other JAK isoforms achieved through Cys909 interaction [2]. In the TYK2 context, patent CN116947821B explicitly claims that compounds within the exemplified structural genus—which encompasses the 2-cyclopropyl-N4-(2-dimethylaminoethyl) substitution pattern of CAS 1503279-52-4—demonstrate selective TYK2 binding, with application as selective TYK2 inhibitors [3]. By contrast, compounds lacking the dimethylaminoethyl N4 substituent (e.g., N4-methyl or N4-unsubstituted analogs) would be predicted to lose the electrostatic interactions that contribute to JH2 domain recognition and selectivity, based on published JH2-binding pharmacophore models .

TYK2 selectivity STAT phosphorylation IL-12/IL-23 signaling JAK family selectivity

Distinction from Clinical TYK2 JH2 Inhibitors: Scaffold Uniqueness vs. Deucravacitinib (BMS-986165) and TAK-279 (Zasocitinib)

CAS 1503279-52-4 represents a 2,4-diaminopyrimidine scaffold that is structurally distinct from the clinical-stage TYK2 JH2 allosteric inhibitors deucravacitinib (BMS-986165; a pyridazine-carboxamide scaffold, TYK2 JH2 IC50 = 0.2–1.0 nM) and TAK-279 (zasocitinib; a pyrazolo-pyrimidine scaffold, TYK2 JH2 Ki = 0.0087 nM, >1,000,000-fold selectivity over JAK1) [1]. The pyrimidine-4,6-diamine core of CAS 1503279-52-4 occupies different chemical space (C12H21N5, MW 235.33) compared to deucravacitinib (C20H22N8O, MW 390.4) or TAK-279 (C19H19F3N8O2, MW 448.4), with substantially lower molecular weight and reduced topological polar surface area, which may translate to differentiated physicochemical and ADME properties [2]. This scaffold differentiation is significant from both an intellectual property (freedom-to-operate) and a lead diversification perspective: CAS 1503279-52-4 is cited within patent families that are distinct from the BMS (deucravacitinib) and Takeda/Nimbus (TAK-279) patent estates, offering an alternative chemical starting point for organizations seeking to develop TYK2 JH2 inhibitors outside existing dominant patent space [3].

TYK2 JH2 inhibitor scaffold differentiation deucravacitinib TAK-279 intellectual property

Key Limitation: Absence of Public Potency Data Necessitating In-House Profiling vs. Clinically Validated Comparators

A critical consideration for procurement and experimental planning is the absence of publicly disclosed biochemical IC50 or cellular EC50 data for CAS 1503279-52-4 against TYK2 or any other JAK family kinase. While the compound is structurally cited in TYK2-targeting patent families and is commercially available from specialty suppliers (e.g., Life Chemicals catalog F1967-5124 at ≥95% purity), no quantitative potency values have been reported in peer-reviewed literature or public databases such as ChEMBL, BindingDB, or PubChem BioAssay for this specific CAS number [1]. This contrasts with clinically validated TYK2 JH2 inhibitors that have extensive public pharmacology datasets: deucravacitinib (TYK2 JH2 IC50 = 0.2–1.0 nM, JAK1/2/3 IC50 >10,000 nM), TAK-279 (TYK2 JH2 Ki = 0.0087 nM, cellular pSTAT4 IC50 = 6.7 nM), and ICP-488 (TYK2 JH2 pIC50 = 9.3, i.e., IC50 ≈ 0.5 nM) [2]. Consequently, any research group procuring CAS 1503279-52-4 must budget for comprehensive in-house JAK family selectivity profiling (TYK2, JAK1, JAK2, JAK3 in both biochemical and cellular assays) as a prerequisite for establishing its quantitative differentiation from existing TYK2 inhibitors. The compound's research value lies in its structural novelty and IP positioning rather than in pre-validated potency .

data gap in-house profiling TYK2 IC50 JAK selectivity panel due diligence

ADMET Differentiation Potential: Physicochemical Property Profile vs. Clinical TYK2 Inhibitors

CAS 1503279-52-4 possesses a physicochemical property profile that differentiates it from clinical-stage TYK2 JH2 inhibitors in potentially favorable ways for lead optimization. With a molecular weight of 235.33 g/mol, 2 hydrogen bond donors, 5 hydrogen bond acceptors, a predicted logP within drug-like range, and compliance with Lipinski's Rule of Five, this compound provides a low-MW starting point suitable for property-driven optimization [1]. By comparison, deucravacitinib (MW 390.4) and TAK-279 (MW 448.4) both exceed MW 350, leaving less room for property-neutral structural elaboration [2]. The predicted basic pKa of ~9.0 for the N4-dimethylamino group suggests that at physiological pH, a fraction of the compound exists in the protonated (charged) form, which may influence solubility, permeability, and lysosomal trapping characteristics in ways that can be modulated through medicinal chemistry optimization . These property advantages, when combined with the compound's structural novelty relative to existing clinical candidates, position CAS 1503279-52-4 as an attractive starting point for lead optimization campaigns where maintaining drug-like properties during potency enhancement is a key objective [3].

physicochemical properties drug-likeness ADMET prediction Lipinski rules lead optimization

Recommended Research and Procurement Application Scenarios for 2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine (CAS 1503279-52-4)


TYK2 JH2 Allosteric Inhibitor Lead Identification and Hit-to-Lead Optimization

CAS 1503279-52-4 is best deployed as a structurally novel starting point for TYK2 JH2 allosteric inhibitor hit-to-lead programs. Its pyrimidine-4,6-diamine scaffold, cited in patent families claiming selective TYK2 JH2 binding [1], provides a chemically tractable core for parallel SAR exploration. The low molecular weight (235.33 g/mol) [2] offers substantial property budget for installing potency-enhancing substituents while maintaining drug-like physicochemical parameters—a key advantage over higher-MW clinical scaffolds such as deucravacitinib (MW 390.4) or TAK-279 (MW 448.4). Research teams should plan JAK family selectivity panels (TYK2 JH2 binding, TYK2 JH1, JAK1, JAK2, JAK3) as first-line characterization given the absence of public potency data. Procurement volume guidance: 0.25–0.5 g for initial hit confirmation and limited SAR (10–30 analogs); 5 g for full hit-to-lead campaigns.

Freedom-to-Operate (FTO) Diversification for TYK2-Targeted Drug Discovery Programs

For pharmaceutical and biotechnology organizations seeking to develop TYK2 inhibitors outside the dominant patent estates held by Bristol-Myers Squibb (deucravacitinib) and Takeda/Nimbus (TAK-279), CAS 1503279-52-4 represents a structurally distinct chemical starting point cited within independent patent families [3]. Conducting a thorough FTO analysis around the pyrimidine-4,6-diamine chemotype—specifically the 2-cyclopropyl-N4-(2-dimethylaminoethyl)-N6-methyl substitution pattern—and comparing against the BMS pyridazine-carboxamide and Takeda pyrazolo-pyrimidine patent landscapes is an essential companion activity to compound procurement. The compound's distinct IP positioning, combined with its differentiated scaffold chemistry, makes it a strategic procurement choice for organizations prioritizing IP de-risking in TYK2 inhibitor development.

Medicinal Chemistry Education and JAK Selectivity Training Tool

The well-defined pyrimidine-4,6-diamine scaffold of CAS 1503279-52-4, with its systematically variable C2, N4, and N6 substituents, serves as an instructive model system for teaching structure-activity relationship (SAR) principles in JAK family selectivity. The compound's structural features map clearly onto published JH2-binding pharmacophore models [4], and comparative analysis with the des-dimethylaminoethyl analog (2-cyclopropyl-N4-methyl-N6-methylpyrimidine-4,6-diamine) allows direct demonstration of how N4 basic amine substitution influences kinase selectivity. This makes CAS 1503279-52-4 a valuable procurement target for academic medicinal chemistry laboratories engaged in JAK inhibitor research training. Recommended procurement: 0.25 g for undergraduate/graduate teaching and demonstration purposes.

TYK2 Biochemical Assay Development and Selectivity Panel Validation

Given the absence of publicly available potency data for CAS 1503279-52-4, this compound is well-suited as a tool for developing and validating in-house TYK2 biochemical and cellular assay platforms. Its structural relationship to the broader pyrimidine-4,6-diamine JAK inhibitor class, combined with its specific citation in TYK2-selective patent filings [1], makes it a relevant probe for calibrating TYK2 JH2 binding assays, JAK family selectivity panels, and cellular pSTAT phosphorylation assays. Using CAS 1503279-52-4 alongside well-characterized reference inhibitors (deucravacitinib, tofacitinib) enables laboratories to establish assay robustness, Z'-factor determination, and inter-assay variability metrics before committing to large-scale screening campaigns. Procurement volume guidance: 0.25–0.5 g for method development and validation purposes.

Quote Request

Request a Quote for 2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.